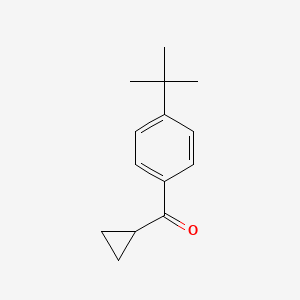

4-tert-Butylphenyl cyclopropyl ketone

Description

Significance of Cyclopropyl (B3062369) Ketone Frameworks in Contemporary Organic Chemistry

The cyclopropyl ketone motif is a cornerstone in modern organic synthesis due to the unique reactivity imparted by the three-membered ring. The inherent ring strain of the cyclopropane (B1198618) ring makes these ketones susceptible to a variety of chemical transformations, positioning them as versatile synthetic intermediates. sincerechemicals.com

One of the most significant applications of cyclopropyl ketones is in ring-opening reactions. The release of strain energy provides a strong thermodynamic driving force for these processes. This reactivity is harnessed to construct more complex molecular architectures. Furthermore, cyclopropyl ketones are pivotal in cycloaddition reactions, particularly in formal [3+2] cycloadditions with alkenes and alkynes. nih.govnih.gov These reactions are powerful methods for synthesizing five-membered carbocyclic systems, which are prevalent in a wide array of biologically active molecules and natural products. nih.gov The reactivity of aryl cyclopropyl ketones in these cycloadditions is often enhanced compared to their alkyl counterparts due to the electronic effects of the aryl group. acs.org

The utility of the cyclopropyl ketone framework extends to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sincerechemicals.comchemicalbook.com Their ability to be transformed into diverse and complex structures makes them valuable building blocks in the discovery and development of new chemical entities. chemicalbook.com

Role of the 4-tert-Butylphenyl Substituent in Directing Molecular Properties and Reactivity

The 4-tert-butylphenyl group is a common substituent in organic chemistry that significantly influences the physical and chemical properties of a molecule. This influence stems from a combination of steric and electronic effects.

The tert-butyl group is bulky, which introduces considerable steric hindrance. mdpi.com This steric bulk can direct the regioselectivity of chemical reactions by physically blocking certain reaction sites. For instance, in electrophilic aromatic substitution reactions, the large size of the tert-butyl group can hinder attack at the ortho positions, leading to a preference for substitution at the para position. msu.edu

From an electronic standpoint, the tert-butyl group is an electron-donating group through an inductive effect. stackexchange.com This electron-donating nature can activate the aromatic ring towards electrophilic substitution, making it more reactive than benzene. However, this activating effect is sometimes considered modest compared to other alkyl groups. msu.edu The interplay between the inductive effect and the lack of hyperconjugation in the tert-butyl group compared to a methyl group can lead to nuanced effects on acidity and reactivity. quora.com

The hydrophobic nature of the tert-butyl group also plays a crucial role in modifying the solubility of molecules, generally increasing their solubility in non-polar organic solvents. solubilityofthings.com In the context of medicinal chemistry, the incorporation of a 4-tert-butylphenyl moiety can enhance a compound's biological activity, in part by improving its pharmacokinetic properties through increased lipophilicity and by engaging in favorable van der Waals interactions within biological targets. mdpi.comnih.gov

Historical Context and Evolution of Research Trajectories for Aryl Cyclopropyl Ketones

The study of aryl cyclopropyl ketones has a rich history, with early synthetic approaches often relying on classical methods such as the Friedel-Crafts acylation of electron-rich aromatic compounds with cyclopropanecarbonyl chloride. thieme.de While effective for certain substrates, this method has limitations, particularly for aromatic rings that are electron-poor or contain sensitive functional groups. thieme.de

Over time, research has focused on developing more versatile and milder synthetic routes to access a broader range of aryl cyclopropyl ketones. The evolution of organometallic chemistry has been particularly impactful. For example, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. A notable modern method involves the carbonylative cross-coupling of aryl iodides with tricyclopropylbismuth (B1255716), which allows for the synthesis of aryl cyclopropyl ketones under relatively mild conditions and with good functional group tolerance. thieme.de

In parallel with the development of new synthetic methods, the exploration of the reactivity of aryl cyclopropyl ketones has also advanced significantly. While early studies may have focused on more fundamental transformations, contemporary research is increasingly centered on their application in sophisticated catalytic processes. A prominent example is the use of aryl cyclopropyl ketones in visible light photocatalysis to initiate [3+2] cycloaddition reactions. nih.govacs.org This mechanistically novel approach involves the one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening and subsequent cyclization. nih.gov Such advanced methodologies highlight the ongoing evolution of research in this area, moving towards the construction of complex and highly functionalized molecules with greater efficiency and control.

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-14(2,3)12-8-6-11(7-9-12)13(15)10-4-5-10/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDLXILLBPXUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191971 | |

| Record name | 4-tert-Butylphenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38675-79-5 | |

| Record name | Cyclopropyl[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38675-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylphenyl cyclopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038675795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38675-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylphenyl cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylphenyl cyclopropyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPHENYL CYCLOPROPYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQU2D372E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Tert Butylphenyl Cyclopropyl Ketone

Palladium-Catalyzed Carbonylative Cross-Coupling Strategies

Palladium-catalyzed reactions are a cornerstone in modern organic synthesis for creating carbon-carbon bonds. libretexts.org These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to couple different organic fragments. youtube.com The carbonylative coupling variant introduces a carbonyl group, typically from carbon monoxide gas, between the two fragments being joined. rsc.org

Optimization of Catalytic Systems and Reaction Parameters

The synthesis of 4-tert-butylphenyl cyclopropyl (B3062369) ketone via palladium-catalyzed carbonylative cross-coupling has been successfully demonstrated using an organobismuth reagent. The efficiency of this transformation is highly dependent on the reaction conditions. Researchers have explored different methods to optimize the yield of the final product.

A specific procedure involves reacting 1-tert-butyl-4-iodobenzene with tricyclopropylbismuth (B1255716) in the presence of a palladium catalyst and carbon monoxide. chemicalbook.com The reaction is facilitated by a base and an additive in a suitable solvent. Two methods, A and B, highlight the optimization of this process. chemicalbook.com

Method A utilizes 1.0 equivalent of tricyclopropylbismuth and 0.05 equivalents of the palladium catalyst, (SIPr)Pd(allyl)Cl, at a temperature of 40 °C for 16 hours. chemicalbook.com In contrast, Method B employs 1.5 equivalents of the tricyclopropylbismuth reagent and a higher catalyst loading of 0.1 equivalents, with the reaction temperature increased to 80 °C. chemicalbook.com These adjustments in stoichiometry and temperature are key parameters for optimizing the synthesis. chemicalbook.com

Table 1: Comparison of Reaction Parameters for Palladium-Catalyzed Carbonylative Synthesis

| Parameter | Method A | Method B |

|---|---|---|

| Tricyclopropylbismuth (equiv) | 1.0 | 1.5 |

| (SIPr)Pd(allyl)Cl (equiv) | 0.05 | 0.1 |

| Temperature | 40 °C | 80 °C |

| Duration | 16 hours | 16 hours |

Data sourced from a study by Gagnon, A. et al. chemicalbook.com

Examination of Substrate Scope and Synthetic Limitations

The choice of substrate, particularly the aryl halide, is a critical factor in palladium-catalyzed cross-coupling reactions. The reactivity of the halogen leaving group generally follows the order: I > Br > OTf >> Cl > F. libretexts.org In the documented synthesis of 4-tert-butylphenyl cyclopropyl ketone, 1-tert-butyl-4-iodobenzene serves as the aryl halide substrate. chemicalbook.com The use of an iodo-substituted aromatic ring aligns with the established reactivity trends, ensuring efficient oxidative addition to the palladium center, a crucial step in the catalytic cycle. libretexts.org The scope of this specific reaction with other halides (e.g., bromides or chlorides) attached to the 4-tert-butylphenyl group has not been extensively detailed in the provided context, representing a potential area for further investigation.

Organometallic Reagent-Based Approaches

Organometallic reagents are fundamental in ketone synthesis, acting as sources of nucleophilic carbon groups that can react with electrophilic carbonyl precursors.

Utilization of Organobismuth Reagents in Carbonylative Reactions

Organobismuth compounds have emerged as effective reagents in organic synthesis. In the context of this compound synthesis, tricyclopropylbismuth is used as the source of the cyclopropyl group. chemicalbook.com The reaction proceeds via a palladium-catalyzed carbonylative cross-coupling with 1-tert-butyl-4-iodobenzene. The general procedure involves charging a sealed tube with the aryl halide, sodium carbonate, lithium chloride, and a palladium catalyst. A solution of tricyclopropylbismuth in anhydrous N,N-dimethyl-formamide (DMF) is then added under an argon atmosphere. Carbon monoxide is bubbled through the mixture, which is then heated to produce the desired ketone. chemicalbook.com

Application of Other Organometallic Species for Ketone Synthesis

Beyond organobismuth reagents, other organometallic species are widely used for ketone synthesis. Organocuprate reagents, for instance, are effective for coupling with acid chlorides. A representative procedure, though for the synthesis of tert-butyl phenyl ketone, illustrates this approach. orgsyn.org In this method, a lithium phenylthio(alkyl)cuprate reagent is prepared and subsequently reacted with a carboxylic acid chloride (benzoyl chloride) to yield the ketone. orgsyn.org This highlights a general strategy where an organometallic compound, in this case, a lithium dialkylcuprate, selectively transfers an alkyl group to an acyl chloride. This established methodology suggests a potential alternative route for synthesizing this compound, likely by using a cyclopropyl-containing cuprate (B13416276) reagent and 4-tert-butylbenzoyl chloride.

Exploration of Other Established and Emerging Synthetic Routes to Aryl Cyclopropyl Ketones

Besides the methods centered on palladium catalysis and specific organometallic reagents, other synthetic routes are available for constructing aryl cyclopropyl ketones.

One prominent method is the Corey-Chaykovsky cyclopropanation . This reaction is particularly useful for synthesizing donor-acceptor cyclopropanes. nih.gov The general strategy involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with a sulfur ylide, such as one generated from trimethylsulfoxonium (B8643921) iodide and a base. For the synthesis of an aryl cyclopropyl ketone, one would start with the appropriate chalcone. For instance, to synthesize a (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketone, the corresponding 2-hydroxychalcone (B1664081) is treated with trimethylsulfoxonium iodide and sodium hydride in a THF/DMSO solvent mixture. nih.gov This approach offers a pathway to various substituted aryl cyclopropyl ketones.

Another classic and widely used method for preparing aryl ketones is the Friedel-Crafts acylation . This reaction typically involves the acylation of an aromatic ring with an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemicalbook.com For the synthesis of this compound, this would involve reacting tert-butylbenzene (B1681246) with cyclopropanecarbonyl chloride using a suitable catalyst, such as aluminum chloride or, as seen in the synthesis of a similar compound, a magnetic nano CuFe₂O₄ catalyst. chemicalbook.com

Reactivity and Mechanistic Investigations of 4 Tert Butylphenyl Cyclopropyl Ketone

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

The high ring strain of the cyclopropyl group in 4-tert-Butylphenyl cyclopropyl ketone makes it susceptible to a variety of ring-opening transformations under different reaction conditions.

Acid-Catalyzed Transformations and Proposed Carbocation Intermediates

Under acidic conditions, the carbonyl oxygen of this compound is protonated, which activates the molecule for subsequent reactions. The protonated ketone can undergo ring-opening to form carbocation intermediates. libretexts.org The stability of these carbocations is a critical factor in determining the reaction pathway. Carbocations are generally unstable, but their stability can be influenced by factors such as hyperconjugation and resonance. slideshare.net In the case of cyclopropyl ketones, the formation of a homoallyl carbocation is a possibility.

The process often begins with the protonation of the carbonyl oxygen, which facilitates the cleavage of a proximal C-C bond in the cyclopropyl ring. This can lead to the formation of a more stable carbocation, which can then be trapped by a nucleophile or undergo rearrangement. masterorganicchemistry.com The Wagner-Meerwein rearrangement is a classic example of a reaction involving carbocation intermediates. libretexts.org The presence of the electron-donating tert-butyl group on the phenyl ring can influence the stability of any carbocationic intermediates formed.

Table 1: Proposed Intermediates in Acid-Catalyzed Reactions This table is based on general principles of cyclopropyl ketone reactivity under acidic conditions.

| Intermediate Type | Proposed Structure/Description | Factors Influencing Stability | Potential Fate |

|---|---|---|---|

| Protonated Ketone | Oxygen of the carbonyl group is protonated. | Acidity of the medium. | Acts as an activated species for ring-opening. |

| Primary Carbocation | Positive charge on a terminal carbon after ring opening. | Generally unstable. | Likely to undergo rapid rearrangement (e.g., hydride shift) to a more stable carbocation. libretexts.org |

| Tertiary Benzylic Carbocation | Positive charge on the carbon adjacent to both the phenyl ring and the opened cyclopropyl chain. | Stabilized by resonance with the phenyl ring and hyperconjugation. | Trapping by nucleophiles; elimination to form alkenes. |

| Homoallyl Carbocation | A carbocation separated from an alkene by a methylene (B1212753) group. | Stabilized by interaction with the π-system of the double bond. | Can lead to the formation of cyclopentene (B43876) derivatives. |

Base-Mediated or Thermal Rearrangements and Alternative Mechanistic Pathways

In the presence of a base or under thermal conditions, this compound can undergo rearrangements. A notable example is the Cloke-Wilson rearrangement, which can be catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govresearchgate.net This reaction involves the ring expansion of cyclopropyl ketones to form 2,3-dihydrofurans. researchgate.net The mechanism is proposed to proceed through a stepwise pathway involving the nucleophilic opening of the cyclopropane (B1198618) ring by the base to form a zwitterionic intermediate, which then undergoes ring closure. nih.gov

Thermal rearrangements of cyclopropyl ketones can also occur, often at high temperatures, leading to the formation of homoallylic ketones. acs.org This process is thought to proceed via allylic enol intermediates. acs.org Another potential thermal pathway is the vinylcyclopropane-cyclopentene rearrangement, although this often requires very high temperatures. wikipedia.orgpsu.edu

Table 2: Comparison of Rearrangement Pathways

| Rearrangement Type | Conditions | Key Intermediate | Typical Product |

|---|---|---|---|

| Cloke-Wilson Rearrangement | Base-catalyzed (e.g., DABCO), elevated temperatures. researchgate.net | Zwitterionic intermediate. nih.gov | 2,3-Dihydrofuran derivative. researchgate.net |

| Thermal Rearrangement to Homoallylic Ketone | High temperatures (>150°C). acs.org | Allylic enol. acs.org | Homoallylic ketone. |

| Vinylcyclopropane-Cyclopentene Rearrangement | Very high temperatures (e.g., >400°C). wikipedia.org | Diradical species (proposed). wikipedia.org | Cyclopentene derivative. |

Nucleophilic Addition and Subsequent Ring-Opening Dynamics

The reaction of this compound with nucleophiles can proceed via two main pathways: addition to the carbonyl group or direct attack on the cyclopropyl ring, leading to its opening. The outcome is often dependent on the nature of the nucleophile and the presence of a catalyst.

Catalytic systems, such as those employing a chiral N,N'-dioxide-scandium(III) complex, have been shown to facilitate the asymmetric ring-opening of cyclopropyl ketones with a variety of nucleophiles, including thiols, alcohols, and carboxylic acids. nih.govrsc.org These reactions provide access to chiral sulfides, ethers, and esters. The mechanism likely involves activation of the cyclopropyl ketone by the Lewis acidic metal center, making it more susceptible to nucleophilic attack. nih.gov In some cases, the reaction proceeds via an SN2-like nucleophilic attack on the cyclopropyl ring. researchgate.net

Table 3: Nucleophilic Ring-Opening Reactions This table summarizes general findings for nucleophilic ring-opening of cyclopropyl ketones.

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Thiols | Chiral N,N'-Dioxide-Sc(III) Complex | Chiral γ-Thio Ketones | nih.gov |

| Alcohols | Chiral N,N'-Dioxide-Sc(III) Complex | Chiral γ-Alkoxy Ketones | nih.gov |

| β-Naphthols | Chiral N,N'-Dioxide-Sc(III) Complex | Chiral β-Naphthol Derivatives | rsc.org |

| Organozinc Reagents | Nickel/Terpyridine Complex | 1,3-Difunctionalized Silyl (B83357) Enol Ethers | nih.govchemrxiv.org |

Carbon-Carbon Bond Activation in Cyclopropyl Ketones

The inherent strain in the cyclopropyl ring facilitates the cleavage of its C-C bonds, a process known as C-C bond activation. This is a powerful strategy in organic synthesis for converting a simple carbon skeleton into a more complex one. nih.gov

Mechanistic Elucidation of C-C Cleavage Pathways

The cleavage of the C-C bond in cyclopropyl ketones can be achieved through several mechanistic pathways. In the context of transition metal catalysis, one common mechanism is the oxidative addition of the metal into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate. wikipedia.org Another proposed mechanism, particularly with certain nickel catalysts, involves a metalloradical approach where a single-electron transfer (SET) from the catalyst to the ketone generates a radical intermediate that undergoes ring-opening. researchgate.netresearchgate.net In other systems, C-C bond cleavage can be initiated by the formation of radical cations, which subsequently fragment. cmu.edu The specific pathway is highly dependent on the reagents and conditions employed.

Role of Transition Metal Catalysts in Facilitating C-C Activation

Transition metal catalysts play a crucial role in lowering the activation energy for C-C bond cleavage. pitt.edu Metals such as nickel, rhodium, palladium, and gold have been successfully employed for the C-C activation of cyclopropyl ketones. wikipedia.orgresearchgate.netacs.org

Nickel catalysts, in particular, have been shown to be effective. For instance, a nickel-terpyridine complex can catalyze the cross-coupling of cyclopropyl ketones with organozinc reagents. chemrxiv.orgresearchgate.net The mechanism is thought to involve a reduced (tpy•–)NiI species that activates the C-C bond through a concerted asynchronous ring-opening transition state, leading to an alkylnickel(II) intermediate which then participates in the cross-coupling. researchgate.net This ligand-metal cooperation is key to the catalytic activity. chemrxiv.orgresearchgate.net Similarly, rhodium catalysts can coordinate to the ketone and direct oxidative addition into the proximal C-C bond, forming a metallacyclobutane that can undergo further reactions. wikipedia.org

Table 4: Transition Metal-Catalyzed C-C Activation

| Metal Catalyst System | Proposed Mechanistic Step | Intermediate | Outcome/Product Type | Reference |

|---|---|---|---|---|

| Nickel/Terpyridine | Concerted asynchronous ring-opening | Alkylnickel(II) | Cross-coupling with organozincs to form 1,3-difunctionalized products. | chemrxiv.orgresearchgate.net |

| Rhodium | Oxidative addition | Metallacyclobutane | Ring-expansion reactions with alkynes to form cyclopentenes. | wikipedia.org |

| Palladium | Oxidative addition or β-carbon elimination | Metallacycle | Variety of transformations, serving as C3 building blocks. | |

| Gold(I) | Electrophilic activation | Cyclopropyl gold(I) carbene-like species | Cycloisomerizations, reactions with nucleophiles. | acs.org |

Photochemical Reactivity and Rearrangements

The photochemical behavior of aryl cyclopropyl ketones, including this compound, is governed by the electronic transitions within the carbonyl chromophore and the subsequent reactions of the resulting excited states. acs.orgacs.org The high ring strain of the cyclopropane ring (approximately 29 kcal/mol) plays a crucial role in its reactivity, predisposing it to ring-opening reactions upon electronic excitation. acs.org

Upon absorption of ultraviolet light, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state. Typically, this involves excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, resulting in an S₁(n,π) excited state. acs.org In many aryl ketones, rapid intersystem crossing (ISC) from the initially formed singlet state (S₁) populates the corresponding triplet state (T₁). acs.orgbaranlab.org This T₁(n,π) state is often responsible for the observed photochemistry.

The T₁ state can be viewed as a biradical, with radical character on both the carbonyl oxygen and carbon atoms. baranlab.org From this triplet state, several intramolecular processes can occur. One of the most significant pathways for cyclopropyl ketones is the cleavage of one of the cyclopropane C-C bonds adjacent to the carbonyl group (a Norrish Type I-like cleavage). acs.orgresearchgate.net This homolytic cleavage is facilitated by the release of ring strain and results in the formation of a 1,5-biradical intermediate. The subsequent fate of this biradical dictates the final product distribution.

Time-resolved studies on similar aryl cyclopropyl ketones have shown that following UV excitation and rapid internal conversion from higher excited states, the S₁(n,π*) state undergoes intersystem crossing to the T₁ state on a picosecond timescale. acs.org The T₁ state can then undergo intramolecular reactions, such as hydrogen transfer if a suitable hydrogen donor is present within the molecule. acs.org

While the formation of new cyclopropane rings from the photochemical reaction of this compound is not a commonly reported pathway, the molecule serves as an excellent precursor for significant molecular rearrangements, most notably in the photocatalytic synthesis of highly substituted cyclopentane (B165970) rings. nih.govnih.gov These reactions are formally [3+2] cycloadditions, where the three-carbon cyclopropane unit reacts with a two-carbon alkene. nih.govacs.org

The process is initiated by the one-electron reduction of the aryl cyclopropyl ketone, often facilitated by a photoredox catalyst like Ru(bpy)₃²⁺ in the presence of a Lewis acid. nih.govnih.gov The Lewis acid activates the ketone towards reduction, and upon irradiation with visible light, an electron is transferred to form a ketyl radical anion intermediate. nih.govnih.gov This radical anion undergoes rapid and reversible ring-opening of the cyclopropane ring to form a more stable distonic radical anion. nih.gov This intermediate can then engage in a stepwise cycloaddition with a variety of alkenes. nih.govnih.gov This methodology allows for the enantiocontrolled construction of complex cyclopentane structures that are otherwise difficult to access. nih.govacs.org

The versatility of this transformation is demonstrated by its compatibility with various alkene partners, including α-substituted enoates, leading to the diastereoselective formation of quaternary carbon stereocenters. nih.gov

Table 1: Enantioselective [3+2] Photocycloaddition of Aryl Cyclopropyl Ketones with Alkenes This table presents representative data for the photocatalytic cycloaddition of aryl cyclopropyl ketones, demonstrating the typical efficiency and stereoselectivity achieved in these reactions. The specific substrate is a general aryl cyclopropyl ketone, analogous in reactivity to the subject compound.

| Entry | Alkene Partner | Catalyst System | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Styrene | Ru(bpy)₃²⁺, Gd(OTf)₃, Chiral Ligand | 48 | 85 | 1.5:1 | 95 |

| 2 | Methyl Acrylate | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | 24 | 75 | >20:1 | N/A |

| 3 | N-Phenylmaleimide | Ru(bpy)₃²⁺, Gd(OTf)₃, Chiral Ligand | 36 | 92 | >20:1 | 98 |

Data adapted from references nih.govnih.gov. Yields are for isolated products. N/A: Not applicable or not reported.

Cycloaddition Reactions

Gold(I) catalysts are renowned for their ability to activate alkynes and other unsaturated systems, enabling a wide range of transformations. acs.orgnih.gov In the context of cyclopropyl ketones, gold catalysis typically involves substrates containing additional unsaturation, such as an alkynyl group, adjacent to the ketone. For example, gold(I) complexes effectively catalyze the cycloaddition of 1-(1-alkynyl)cyclopropyl ketones with nucleophiles like methanol (B129727) to produce highly substituted furans. acs.org The mechanism involves the activation of the substrate by the gold(I) catalyst, which lowers the energy of the π*(C≡C) orbital and facilitates a stereospecific attack by the nucleophile on the activated cyclopropane ring. acs.org

A key concept in gold catalysis is the formation of cyclopropyl gold(I) carbene-like intermediates, especially from 1,n-enynes. acs.orgnih.govrsc.org These electrophilic intermediates are highly reactive and can undergo subsequent reactions, including intermolecular cyclopropanation with alkenes. rsc.org While this compound itself does not possess the requisite enyne functionality, its activated derivatives could potentially engage in such gold-catalyzed cascade reactions. The underlying principle is the ability of gold to facilitate complex rearrangements and cycloadditions under mild conditions, often with high atom economy. acs.orgrsc.org

Rhodium catalysts are exceptionally versatile in promoting cycloaddition reactions, particularly those involving strained rings like cyclopropanes, which act as synthons for larger ring systems through strain-release mechanisms. acs.orgacs.org The cleavage of a C-C bond in the cyclopropane ring is the driving force for these transformations. acs.org While a direct rhodium-catalyzed [4+1] cycloaddition of this compound is not prominently documented, the reactivity of related vinylcyclopropanes (VCPs) in rhodium-catalyzed higher-order cycloadditions, such as [5+2+1] and [5+1+2] reactions, illustrates the governing principles. acs.orgacs.org

In these processes, the VCP acts as a five-carbon synthon following rhodium-mediated ring opening. acs.org For instance, the reaction of ene-vinylcyclopropanes with carbon monoxide under rhodium catalysis yields eight-membered cyclooctenones. acs.org The mechanism involves the formation of a rhodacycle intermediate, which then undergoes insertion of CO and reductive elimination to furnish the final product. acs.org

Analogously, rhodium catalysis is used for the [4+1] ring expansion of other strained ketones like benzocyclobutenones, which react with alkenes to form 2-indanones. nih.gov This transformation highlights the capacity of rhodium catalysts to mediate C-C bond activation in strained systems and orchestrate ring-expanding cycloadditions. nih.gov The mechanistic understanding gained from these related systems suggests that a suitably activated derivative of this compound could potentially participate in rhodium-catalyzed cycloadditions driven by the release of cyclopropane ring strain.

Functional Group Transformations of the Ketone Moiety

The ketone functional group in this compound can undergo a variety of standard chemical transformations.

One of the most fundamental reactions is the reduction of the carbonyl group to a secondary alcohol. This is commonly achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄). odinity.comtamu.edu The reaction of this compound with NaBH₄ in a protic solvent like methanol or ethanol (B145695) would yield 1-(4-(tert-butyl)phenyl)cyclopropan-1-ol. wpmucdn.com Due to the planar nature of the carbonyl group, the hydride can attack from either face, but in this achiral substrate, only one alcohol product is formed. The reaction is generally high-yielding and proceeds under mild conditions. tamu.edu

Table 2: Representative Conditions for Ketone Reduction This table shows typical reagents and conditions for the reduction of ketones, which are applicable to this compound.

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 °C to room temp. | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to room temp., followed by aqueous workup | Secondary Alcohol |

| L-Selectride | Anhydrous THF | -78 °C to room temp. | Secondary Alcohol |

Data adapted from references tamu.eduwpmucdn.com.

Another important transformation is the Baeyer-Villiger oxidation. In this reaction, the ketone is treated with a peroxy acid (e.g., m-CPBA) or hydrogen peroxide to insert an oxygen atom adjacent to the carbonyl group, forming an ester. For aryl ketones, the aryl group typically has a higher migratory aptitude than the cyclopropyl group. Research on related aryl ketone products from photocycloadditions has shown that the p-methoxyphenyl ketone moiety can undergo completely regioselective Baeyer-Villiger oxidation. nih.gov Depending on the electronic nature of the aryl substituent, complementary regioselectivity can be achieved, providing a flexible route to various carboxylic acid derivatives. nih.gov For this compound, this oxidation would likely yield 4-tert-butylphenyl cyclopropanecarboxylate.

Reduction and Other Derivatization Reactions

The carbonyl group and the adjacent cyclopropyl ring are the primary sites for reactivity, allowing for various transformations to synthesize new derivatives.

Reduction: The ketone functional group in this compound is susceptible to reduction by common reducing agents. Metal hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can be employed to reduce the carbonyl to a secondary alcohol, yielding 4-tert-butylphenyl(cyclopropyl)methanol. tamu.edu Sodium borohydride is a mild reductant suitable for use in alcoholic solvents, while the more reactive LiAlH₄ is typically used in anhydrous ethereal solvents and reduces a wider array of carbonyl functional groups. tamu.edu The choice of reductant is determined by the desired selectivity and reaction conditions. tamu.edu

Other Derivatization Reactions: Beyond simple reduction, the ketone can be derivatized through more complex reactions. One notable transformation is the enantioselective [3+2] photocycloaddition. nih.gov This reaction, facilitated by a dual-catalyst system comprising a chiral Lewis acid (like a Gadolinium complex) and a transition metal photoredox catalyst, allows for the construction of densely substituted cyclopentane structures. nih.gov The mechanism involves a single-electron reduction of the aryl ketone, which forms a ketyl radical that subsequently undergoes ring-opening of the cyclopropane. nih.gov

Furthermore, the ketone can undergo Baeyer–Villiger oxidation. In analogous aryl ketone structures, this reaction has been shown to proceed with high regioselectivity, converting the ketone into an ester. nih.gov For instance, a related p-methoxyphenyl ketone cycloadduct can be oxidized to an activated ester, demonstrating a pathway to convert the ketone into various carboxylic acid derivatives while retaining stereochemistry. nih.gov

Table 1: Key Derivatization Reactions

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| [3+2] Photocycloaddition | Chiral Lewis Acid (e.g., Gd(OTf)₃), Photoredox Catalyst (e.g., Ru(bpy)₃²⁺) | Substituted Cyclopentyl Ketone | nih.gov |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ester | nih.gov |

Enolization and Silylation Processes

Enolization is a fundamental process for ketones, providing a pathway to form enol or enolate intermediates that are crucial for various carbon-carbon bond-forming reactions.

Enolization: The generation of an enolate from this compound can be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu). nih.gov The resulting enolate is a potent nucleophile. However, the stability and reactivity of this enolate can be influenced by the cyclopropyl ring, which affects the acidity of the α-protons. In some cases, classical Claisen conditions may fail, necessitating a soft enolization procedure, for example, through coordination with a Lewis acid like magnesium bromide, which increases the acidity of the α-proton. nih.gov

Silylation Processes: The silylation of aryl-substituted cyclopropyl ketones can proceed through different mechanistic pathways, depending on the reaction conditions and substrate. researchgate.net Research has shown that gold nanoparticles supported on TiO₂ can catalyze the reaction between these ketones and hydrosilanes, leading to two distinct ring-opening outcomes. researchgate.net

Ring-Opening Hydrosilylation : This pathway results in the formation of linear silyl enol ethers through the formal addition of a silyl hydride. researchgate.net

Dehydrogenative Silylation : For bulkier substrates, a dehydrogenative pathway is observed, yielding stable silyloxy-1,3-dienes. researchgate.net

The mechanism for these transformations is proposed to involve a radical pathway, which can be inhibited by radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). researchgate.net The key intermediate is an α-cyclopropyl silyloxy radical that undergoes a rapid radical-clock ring-opening to form a more stable benzyl (B1604629) radical. researchgate.net

Table 2: Silylation Reaction Pathways

| Pathway | Catalyst | Reactants | Product | Reference |

|---|---|---|---|---|

| Ring-Opening Hydrosilylation | Au/TiO₂ | Hydrosilane | Linear Silyl Enol Ether | researchgate.net |

| Dehydrogenative Silylation | Au/TiO₂ | Hydrosilane | Silyloxy-1,3-diene | researchgate.net |

Formation of Beta-Diketones and Related Carbonyl Derivatives

The enolate of this compound serves as a key intermediate for synthesizing more complex carbonyl compounds, most notably β-diketones (1,3-diketones).

Formation of Beta-Diketones: Beta-diketones are valuable synthetic intermediates and are present in many biologically active compounds. nih.gov The most common method for their synthesis is the Claisen condensation. nih.gov This reaction involves the acylation of a ketone enolate with an acylating agent, such as an ester or acyl chloride. For this compound, the process would involve deprotonation with a strong base like LDA or KOtBu to form the enolate, followed by reaction with a suitable acyl donor. nih.gov The choice of base can be critical to minimize side reactions, such as self-aldol condensation, which can compete with the desired diketone formation. nih.gov

Formation of Related Carbonyl Derivatives: The silyl enol ethers formed from the silylation processes described previously are also versatile intermediates. researchgate.net These compounds can react with various electrophiles. For instance, the reaction of a silyl enol ether with an aldehyde or ketone, often activated by a Lewis acid, can lead to the formation of 1,5-dicarbonyl compounds through a Mukaiyama aldol-type reaction. researchgate.net The reaction of silyl enol ethers with α,β-unsaturated ketones can also yield 1,5-dicarbonyl products via a Michael-type 1,4-addition. researchgate.net These methods provide a convenient route to complex dicarbonyl structures that can be separated with relative ease. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-butylcyclohexanone |

| Sodium Borohydride (NaBH₄) |

| Lithium Aluminum Hydride (LiAlH₄) |

| 4-tert-butylphenyl(cyclopropyl)methanol |

| Gadolinium trifluoromethanesulfonate (B1224126) (Gd(OTf)₃) |

| Tris(bipyridine)ruthenium(II) (Ru(bpy)₃²⁺) |

| m-Chloroperoxybenzoic acid (m-CPBA) |

| Lithium diisopropylamide (LDA) |

| Potassium tert-butoxide (KOtBu) |

| Magnesium bromide |

| Hydrosilane |

| Silyl enol ether |

| Silyloxy-1,3-diene |

| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |

| Beta-diketone (1,3-diketone) |

| 1,5-dicarbonyl compound |

| Acyl chloride |

Derivatives and Analogues of 4 Tert Butylphenyl Cyclopropyl Ketone

Synthesis and Characterization of Triazole Derivatives

The transformation of 4-tert-butylphenyl cyclopropyl (B3062369) ketone into triazole-containing structures represents a significant area of research. These derivatives are of interest due to the broad spectrum of biological activities associated with the 1,2,4-triazole (B32235) ring system. doaj.org

The synthesis of the core 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole ring system is a key step in the development of more complex derivatives. A common synthetic route involves the reaction of 4-tert-butylbenzhydrazide (B1330221) with iminoester hydrochlorides. benthamdirect.com This method provides a reliable pathway to the foundational triazole structure, which can then be further modified. Another approach involves the treatment of ethyl p-tert-butylbenzoate benzoylhydrazone with hydrazine (B178648) hydrate (B1144303) to yield 4-amino-3-(4-t-butylphenyl)-5-phenyl-4H-1,2,4-triazole, a related triazole core. asianpubs.org

Once the core triazole structure is established, it can be functionalized to produce a variety of derivatives. For instance, 4-amino-3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole serves as a versatile intermediate. benthamdirect.com This compound can be reacted with various aldehydes to form Schiff bases, also known as imine derivatives. Subsequent reduction of these imines, typically with a reducing agent like sodium borohydride (B1222165) (NaBH₄), yields the corresponding amine derivatives. benthamdirect.comasianpubs.org

Furthermore, these amine derivatives can be converted into phthalonitrile (B49051) compounds. benthamdirect.com This diversification of functional groups allows for the fine-tuning of the molecule's properties. Studies have shown that seventeen new 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole derivatives, including imine, amine, and phthalonitrile types, have been synthesized and characterized. benthamdirect.com

A series of new 3-(4-t-butylphenyl)-5-phenyl-4-(arylmethylene-amino)-4H-1,2,4-triazole derivatives were prepared in good yields by treating 4-amino-3-(t-butyl-phenyl)-5-phenyl-4H-1,2,4-triazole with selected aldehydes. These were then reduced with NaBH₄ to the corresponding 4-(arylmethyl-amino) derivatives. asianpubs.org

Table 1: Functionalized Triazole Derivatives

| Derivative Type | Synthetic Precursor | Key Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Imine (Schiff Base) | 4-Amino-3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole | Aromatic Aldehydes | -N=CH-Ar | benthamdirect.com |

| Amine | Imine Derivative | Sodium Borohydride (NaBH₄) | -NH-CH₂-Ar | benthamdirect.comasianpubs.org |

| Phthalonitrile | Amine Derivative | - | Contains Phthalonitrile Moiety | benthamdirect.com |

The structures of the synthesized triazole derivatives are confirmed using a variety of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify key functional groups. For example, the C=N bond in imine derivatives shows a characteristic absorption band, while the N-H bond in amine derivatives has a distinct stretching frequency. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). In ¹H NMR spectra of imine derivatives, the proton of the -N=CH- group appears at a specific chemical shift. researchgate.netmdpi.com Following reduction to the amine, new signals corresponding to the -NH-CH₂- protons are observed. researchgate.netmdpi.com Similarly, ¹³C NMR spectroscopy can distinguish between the carbon atoms of the imine and amine groups. researchgate.netmdpi.com

Table 2: Spectroscopic Data for Triazole Derivatives

| Derivative Type | Spectroscopic Technique | Characteristic Signal / Observation | Reference |

|---|---|---|---|

| Imine (Schiff Base) | IR | C=N stretching vibration | mdpi.com |

| Imine (Schiff Base) | ¹H NMR | Signal for -N=CH- proton (δ 8.23-8.70 ppm) | researchgate.net |

| Imine (Schiff Base) | ¹³C NMR | Signal for -N=CH- carbon (δ ~164 ppm) | researchgate.net |

| Amine | IR | N-H stretching vibration (around 3245-3290 cm⁻¹) | mdpi.com |

| Amine | ¹H NMR | Signals for -NH-CH₂- protons | researchgate.net |

| Amine | ¹³C NMR | Signal for -NH-CH₂- carbon (δ ~48 ppm) | mdpi.com |

| Triazole Core | X-ray Crystallography | Determination of dihedral angles between rings | researchgate.net |

Synthesis and Characterization of Cyclobutane (B1203170) and Fluoroepoxide Derivatives

While the synthesis of triazole derivatives is well-documented, the creation of cyclobutane and fluoroepoxide derivatives from 4-tert-butylphenyl cyclopropyl ketone is a more specialized area. General methods for cyclobutane synthesis include [2+2] cycloadditions and palladium-catalyzed cross-coupling reactions. organic-chemistry.org The application of these methods to this compound would likely involve multi-step synthetic pathways. There is limited direct literature on the synthesis of fluoroepoxide derivatives starting from this specific ketone.

Synthesis and Characterization of Aryl Cyclopropyl Sulfide Analogues

Aryl cyclopropyl sulfides are another important class of analogues. A notable synthesis involves a copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. beilstein-journals.org Specifically, (4-(tert-butyl)phenyl)(cyclopropyl)sulfane has been synthesized from 4-(tert-butyl)benzenethiol. beilstein-journals.org This reaction is carried out in a sealed tube with cesium carbonate, copper(II) acetate (B1210297), and 2,2'-bipyridine (B1663995) in dichloroethane at 70 °C. beilstein-journals.org The desired product is obtained in high yield after purification by flash column chromatography. beilstein-journals.org

An alternative approach to related structures involves the acid-catalyzed reaction of 2-hydroxycyclobutanones with aryl thiols in a continuous-flow system, which can produce various arylthiocyclopropyl carbonyl compounds. nih.gov

Other Derivatives Incorporating the 4-tert-Butylphenyl and Cyclopropyl Moieties

The structural motifs of 4-tert-butylphenyl and cyclopropyl are found in a variety of other chemical entities beyond the direct derivatives of the ketone. These include:

(Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones : These donor-acceptor cyclopropanes can be synthesized via the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov

1,3,4-Oxadiazoles : For example, 2-(4-tert-butylphenyl)-5-p-tolyl-1,3,4-oxadiazole has been synthesized and its crystal structure determined. The synthesis involves the reaction of 4-tert-butylbenzhydrazide with 4-methylbenzoyl chloride. nih.gov

Stereochemical Aspects in Derivative Synthesis and Reactivity

The stereochemistry of derivatives and analogues of this compound is a critical aspect that influences their synthesis and subsequent chemical behavior. The three-membered cyclopropane (B1198618) ring, with its inherent strain and unique electronic properties, presents a fascinating stereochemical landscape. The arrangement of substituents on both the cyclopropane ring and the aromatic phenyl group can lead to various stereoisomers, including enantiomers and diastereomers. The control of this stereochemistry during synthesis and the understanding of how it affects reactivity are paramount for the development of new chemical entities with specific functions.

A significant area of research in this field is the development of stereoselective reactions, where one stereoisomer is formed or reacts in preference to others. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the transition state of the reaction to favor the formation of a specific stereoisomer.

One of the notable advancements in controlling the stereochemistry of aryl cyclopropyl ketone derivatives is through photocatalytic reactions. For instance, the use of a dual-catalyst system, combining a chiral Lewis acid with a photoredox catalyst, has been shown to be effective in achieving high levels of enantioselectivity in the [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.gov This strategy allows for the construction of densely substituted cyclopentane (B165970) structures in an enantiocontrolled manner, which are challenging to synthesize using other methods. nih.gov The chiral Lewis acid activates the cyclopropyl ketone, and upon photoexcitation and electron transfer, a ketyl radical is formed. This radical can then undergo a stereocontrolled cycloaddition. nih.gov

The success of such enantioselective transformations is highly dependent on the careful tuning of the chiral catalyst to achieve optimal stereoselectivity without negatively impacting the efficiency of the photocatalyst. nih.gov Research in this area has demonstrated that even racemic starting materials, such as β,β'-disubstituted cyclopropanes, can undergo stereoconvergent cycloadditions to yield products with high diastereoselectivity and enantiomeric excess. nih.gov This indicates that the ring-opening of the cyclopropyl ketyl radical is a reversible process, allowing for the selective formation of the thermodynamically more stable product. nih.gov

The following table details the results of an enantioselective [3+2] photocycloaddition of various aryl cyclopropyl ketones with different alkenes, showcasing the high levels of enantiomeric excess (ee) and yields achieved. The data highlights the influence of substituents on both the aryl ring and the alkene on the stereochemical outcome of the reaction.

Table 1: Enantioselective [3+2] Photocycloaddition of Aryl Cyclopropyl Ketones

| Aryl Cyclopropyl Ketone | Alkene | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| This compound | Styrene | 2-(4-(tert-butyl)benzoyl)-4-phenylcyclopentan-1-one | 85 | 92 |

| Phenyl cyclopropyl ketone | Styrene | 2-benzoyl-4-phenylcyclopentan-1-one | 90 | 95 |

| 4-Methoxyphenyl cyclopropyl ketone | Styrene | 2-(4-methoxybenzoyl)-4-phenylcyclopentan-1-one | 88 | 93 |

| 4-Chlorophenyl cyclopropyl ketone | Styrene | 2-(4-chlorobenzoyl)-4-phenylcyclopentan-1-one | 82 | 90 |

| This compound | 4-Methoxystyrene | 2-(4-(tert-butyl)benzoyl)-4-(4-methoxyphenyl)cyclopentan-1-one | 80 | 91 |

| This compound | 4-Chlorostyrene | 2-(4-(tert-butyl)benzoyl)-4-(4-chlorophenyl)cyclopentan-1-one | 78 | 89 |

The stereochemical outcome of reactions involving cyclopropyl ketones can also be influenced by the nature of the reactants and the reaction conditions. For example, the Simmons-Smith reaction, which is a common method for cyclopropanation, is known to be stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org This provides a reliable method for the synthesis of cyclopropane derivatives with defined stereochemistry.

Furthermore, the reactivity of the cyclopropane ring itself is subject to stereoelectronic effects. The ring-opening of cyclopropyl ketones, a common reaction pathway, can proceed through different mechanisms, each with its own stereochemical consequences. For instance, Lewis acid-mediated ring-opening reactions can lead to the formation of various products depending on the structure of the cyclopropyl ketone and the nature of the Lewis acid. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-tert-Butylphenyl cyclopropyl (B3062369) ketone. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to feature signals in distinct regions. The aromatic protons on the para-substituted phenyl ring would appear as two doublets in the downfield region, typically between 7.0 and 8.0 ppm. The nine equivalent protons of the tert-butyl group would produce a sharp singlet further upfield, likely around 1.3 ppm. The protons of the cyclopropyl ring would exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings, with the methine proton adjacent to the carbonyl group appearing as a multiplet around 2.6 ppm, and the methylene (B1212753) protons appearing as multiplets in the range of 1.0-1.3 ppm. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon is the most deshielded, with a chemical shift expected in the range of 195-202 ppm. The quaternary carbon of the tert-butyl group would appear around 35 ppm, while the methyl carbons of this group would resonate near 31 ppm. The aromatic carbons would show signals between 125 and 158 ppm, with the ipso-carbon attached to the carbonyl group and the carbon bearing the tert-butyl group showing distinct shifts. The cyclopropyl ring carbons would be observed in the upfield region, with the methine carbon appearing around 17-21 ppm and the methylene carbons at approximately 11-12 ppm. rsc.org For instance, the related compound cyclopropyl(3,5-di-tert-butylphenyl)methanone exhibits a carbonyl signal at 201.5 ppm and cyclopropyl methine and methylene signals at 17.3 ppm and 11.6 ppm, respectively. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-tert-Butylphenyl Cyclopropyl Ketone Data is predicted based on the analysis of analogous compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 195 - 202 |

| Aromatic (C-H) | 7.0 - 8.0 (d) | 125 - 130 |

| Aromatic (C-C=O) | - | 135 - 140 |

| Aromatic (C-C(CH₃)₃) | - | 155 - 158 |

| tert-Butyl (C(CH₃)₃) | - | ~35 |

| tert-Butyl (C(CH₃)₃) | ~1.3 (s) | ~31 |

| Cyclopropyl (CH) | ~2.6 (m) | 17 - 21 |

| Cyclopropyl (CH₂) | 1.0 - 1.3 (m) | 11 - 12 |

s = singlet, d = doublet, m = multiplet

Application of Advanced NMR Techniques for Connectivity and Stereochemistry

To confirm the structural assignments made from 1D NMR and to elucidate through-bond and through-space correlations, a variety of 2D NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments, for example, connecting the cyclopropyl protons to the carbonyl carbon and the aromatic ring. nih.gov

For molecules with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) can be applied to determine the spatial proximity of protons, which is essential for assigning relative stereochemistry. nih.gov While this compound itself is achiral, these advanced techniques are vital in the analysis of more complex derivatives or potential byproducts.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration. For aryl ketones, this peak typically appears in the region of 1685-1665 cm⁻¹. The presence of the cyclopropyl ring conjugated with the ketone can slightly alter this frequency. For comparison, saturated six-membered cyclic ketones absorb around 1715 cm⁻¹. libretexts.org Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic (tert-butyl and cyclopropyl) groups around 3100-2850 cm⁻¹, and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum, which can be useful for confirming the substitution pattern of the phenyl ring.

Table 2: Predicted IR Absorption Frequencies for this compound Data is predicted based on typical functional group absorption regions.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1685 - 1665 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |

| Cyclopropyl C-H | Stretch | ~3080 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₈O), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 202.29. nih.gov

The fragmentation of ketones in MS is well-characterized and typically involves α-cleavage, where the bonds adjacent to the carbonyl group are broken. For this molecule, two primary α-cleavage pathways are expected:

Loss of the cyclopropyl group (•C₃H₅), leading to the formation of a stable 4-tert-butylbenzoyl cation at m/z 161.

Loss of the 4-tert-butylphenyl group (•C₁₀H₁₃), resulting in a cyclopropylacylium ion at m/z 69.

Another potential fragmentation pathway is the McLafferty rearrangement, which can occur if there is a γ-hydrogen available for transfer. youtube.comyoutube.com However, in this compound, this rearrangement is not possible due to the lack of a suitable hydrogen atom on the cyclopropyl ring. The fragmentation pattern of the related cyclopropyl phenyl ketone shows a base peak at m/z 105, corresponding to the benzoyl cation, and a significant molecular ion peak at m/z 146. chemicalbook.com A similar pattern is anticipated for the 4-tert-butyl substituted analog.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z | Fragmentation Pathway |

| [C₁₄H₁₈O]⁺• | Molecular Ion | 202 | - |

| [C₁₁H₁₃O]⁺ | 4-tert-butylbenzoyl cation | 161 | α-cleavage (loss of •C₃H₅) |

| [C₄H₅O]⁺ | Cyclopropylacylium ion | 69 | α-cleavage (loss of •C₁₀H₁₃) |

| [C₉H₁₁]⁺ | tert-butylphenyl cation | 147 | Loss of CO from m/z 161 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While a specific crystal structure for this compound has not been reported in the searched literature, studies on similar molecules, such as donor-acceptor cyclopropanes, have utilized single-crystal X-ray analysis to unambiguously prove their stereochemistry and conformation. nih.gov

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would confirm the planar nature of the phenyl ring, the tetrahedral geometry of the tert-butyl group's central carbon, and the characteristic bond lengths and angles of the cyclopropyl ketone moiety. It would also reveal details about intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the crystal packing.

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Flash Column Chromatography: This is a standard and effective method for the purification of this compound on a preparative scale. chemicalbook.com A silica (B1680970) gel stationary phase is typically used, with a non-polar/polar solvent system such as a mixture of hexanes and ethyl acetate (B1210297). The polarity of the eluent is optimized to achieve good separation of the desired product from starting materials and byproducts.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. amazonaws.com The compound's retention factor (Rf) value on a TLC plate is a characteristic property under a given set of conditions.

Gas Chromatography (GC): Due to its volatility, this compound can also be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This technique is excellent for assessing purity and identifying volatile impurities. The retention time in GC is a key identifier for the compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds. The development of a robust HPLC method for this compound is essential for assessing its purity and for quantitative analysis in various matrices.

Method development for a non-polar compound like this compound typically involves a reverse-phase (RP) approach. In RP-HPLC, the stationary phase is non-polar, while the mobile phase is polar. The choice of column and mobile phase composition is critical for achieving optimal separation. A common starting point would be a C18 column, which is packed with silica particles that have been functionalized with C18 alkyl chains, creating a non-polar surface.

The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of compounds with varying polarities. For this compound, a gradient might start with a higher percentage of water and transition to a higher percentage of acetonitrile to elute the relatively non-polar ketone.

To ensure good peak shape and resolution, especially if acidic or basic impurities are present, a small amount of an acid modifier like phosphoric acid or formic acid is often added to the mobile phase. sielc.com For applications where the eluent will be analyzed by mass spectrometry (MS), a volatile modifier such as formic acid is preferred. sielc.com

The table below outlines a typical set of starting parameters for developing an HPLC method for this compound.

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reverse-phase separation. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is the organic modifier; formic acid improves peak shape and is MS-compatible. sielc.com |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 25-40 °C | Controls viscosity and can improve separation efficiency. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic phenyl ring allows for strong UV absorbance. |

| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |

This table represents a hypothetical starting point for method development based on standard chromatographic principles for similar compounds.

Flash Column Chromatography for Purification Strategies

Following its synthesis, this compound must be purified to remove unreacted starting materials, by-products, and catalysts. Flash column chromatography is the predominant technique for this purpose on a laboratory scale due to its efficiency and speed. chemicalbook.comyoutube.com

The process involves preparing a glass column packed with a stationary phase, most commonly silica gel (230–400 mesh). nih.gov The crude reaction mixture is concentrated and loaded onto the top of the silica column. An eluent, which is a solvent or a mixture of solvents, is then passed through the column under positive pressure, typically using compressed air or a pump. youtube.com

The choice of eluent is critical for successful separation. For a compound of intermediate polarity like this compound, a non-polar solvent system is typically used. A mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a slightly more polar solvent like ethyl acetate is common. The polarity of the eluent is kept low to ensure that the target compound moves down the column at an appropriate rate, allowing for separation from more polar and less polar impurities. The progress of the separation is monitored by Thin Layer Chromatography (TLC). nih.gov

In documented syntheses of this compound, the crude product is purified by flash column chromatography on silica gel. chemicalbook.com The specific solvent system used is chosen based on the impurities present in the reaction mixture.

| Parameter | Description | Relevance to Purification |

| Stationary Phase | Silica Gel (e.g., 300-400 mesh) rsc.org | The polar adsorbent that separates compounds based on polarity. |

| Mobile Phase (Eluent) | Typically a mixture of petroleum ether and ethyl acetate. chemicalbook.comrsc.org | The solvent system's polarity is optimized to achieve differential migration of the product and impurities. |

| Loading Technique | The crude product is dissolved in a minimal amount of solvent and applied to the column. | Concentrated loading ensures a tight band at the start of the separation, leading to better resolution. |

| Elution | Positive pressure is applied to force the eluent through the column. | Speeds up the separation process compared to traditional gravity chromatography. youtube.com |

| Fraction Collection | The eluent is collected in sequential fractions, which are analyzed (e.g., by TLC) to identify those containing the pure product. youtube.com | Allows for the isolation of the target compound from separated impurities. |

This table summarizes the general strategy for purifying this compound using flash column chromatography as described in synthetic procedures. chemicalbook.com

Scalability to Preparative Separation and Relevance to Pharmacokinetics Methodologies

A key advantage of developing robust chromatographic methods is their scalability. Analytical HPLC methods can be scaled up to preparative HPLC for the purification of larger quantities of a compound with high purity. This is particularly relevant when a compound is needed for further applications, such as in the synthesis of drug candidates, where high purity is critical. acs.org The principles of separation remain the same, but larger columns and higher flow rates are used to handle the increased sample load. An analytical method developed for this compound could be directly adapted for preparative-scale purification. sielc.com

The scalability of chromatographic methods is also highly relevant to pharmacokinetic (PK) studies. sielc.com Pharmacokinetics involves studying the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies require sensitive and reliable analytical methods, like Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the parent compound and its metabolites in biological samples (e.g., plasma, urine).

An HPLC method developed for this compound can serve as the foundation for a quantitative LC-MS bioanalytical method. The chromatographic conditions would be optimized for the complex biological matrix and the ultra-low concentrations typical in PK samples. The ability to separate the parent ketone from potential metabolites and endogenous interferences is crucial for accurate pharmacokinetic profiling. Therefore, the initial development of a selective HPLC method is a critical first step in enabling future ADME and PK investigations. sielc.com

Role in Chemical Synthesis and Materials Science Research

Intermediate in the Synthesis of Complex Organic Molecules

4-tert-Butylphenyl cyclopropyl (B3062369) ketone serves as a key building block in the synthesis of more elaborate organic structures. ontosight.ai The cyclopropyl ketone moiety is a type of donor-acceptor (D-A) cyclopropane (B1198618), which is highly valued by organic chemists for its availability and high reactivity with a wide range of reaction partners, including nucleophiles, electrophiles, radicals, and dipoles. nih.gov In these reactions, D-A cyclopropanes often function as synthetic equivalents of 1,3-dipoles, providing access to compounds that are otherwise difficult to synthesize. nih.gov

The synthesis of these intermediates can be achieved through methods like the Corey-Chaykovsky cyclopropanation of the corresponding chalcones (α,β-unsaturated ketones). nih.gov Once formed, the cyclopropyl ketone can undergo various transformations. For instance, photocatalytic [3+2] cycloadditions with alkenes can lead to the formation of complex cyclopentane-containing polycyclic compounds. nih.gov This reactivity allows chemists to use 4-tert-butylphenyl cyclopropyl ketone as a starting point to construct intricate molecular frameworks. rochester.eduacs.org

Ligand Design and Organometallic Catalysis Involving 4-tert-Butylphenyl Moieties

The 4-tert-butylphenyl group is a common feature in the design of ligands for organometallic catalysis. Its primary characteristics—significant steric bulk and electron-donating nature—are crucial for influencing the outcome of catalytic reactions. nih.gov The bulky tert-butyl group can create a specific steric environment around a metal center, which can control selectivity in catalytic transformations.

In organometallic chemistry, phosphine (B1218219) ligands containing bulky alkyl or aryl groups, such as tri-tert-butylphosphine, are used to activate metal complexes. nih.gov The 4-tert-butylphenyl group provides similar steric hindrance. These ligands play a critical role in various catalytic cycles, including those for C-H activation and cross-coupling reactions, by promoting key steps like oxidative addition and influencing the stability of catalytic intermediates. youtube.comyoutube.com

The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce a single enantiomer of a chiral product. Aryl cyclopropyl ketones are valuable starting points for creating chiral molecules. nih.govresearchgate.net Chemoenzymatic strategies, for example, can produce highly diastereo- and enantioselective cyclopropyl ketones from various substrates. rochester.edu These enantiopure cyclopropyl ketones can then be chemically transformed into a diverse collection of chiral scaffolds. rochester.edu

Furthermore, chiral catalysts have been developed to perform enantioselective reactions directly on cyclopropyl ketones. For instance, a chiral N,N'-dioxide-scandium(III) complex can catalyze the asymmetric ring-opening of aromatic cyclopropyl ketones with high enantioselectivity (up to 97% ee). researchgate.net Such methods are vital for synthesizing optically active building blocks used in drug discovery and the development of complex natural products. rochester.edunih.gov

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. nih.gov This field heavily relies on transition-metal catalysts, where the design of the ligand is paramount for achieving reactivity and selectivity. youtube.comyoutube.com

The 4-tert-butylphenyl moiety is incorporated into ligands to steer these reactions. The bulky nature of the tert-butyl group can influence the regioselectivity of C-H activation by sterically blocking certain positions on a substrate, thereby directing the catalyst to a specific C-H bond. youtube.com While direct C-H activation can sometimes be achieved without transition metals, metal-mediated pathways are more common and often depend on ligands that can stabilize the required metal oxidation states and control the geometry of the catalytic complex. youtube.comnih.gov

Precursor for Advanced Pharmaceutical Scaffolds and Heterocyclic Systems

The unique structural features of this compound make it an attractive precursor for molecules of medicinal interest. ontosight.ai Chiral cyclopropane rings are recognized as important pharmacophores found in numerous pharmaceuticals and bioactive natural products. rochester.edu The rigidity and three-dimensional nature of the cyclopropyl group can impart favorable conformational properties to a drug molecule, potentially enhancing its binding to a biological target.

Donor-acceptor cyclopropanes derived from this ketone are promising building blocks for a variety of bioactive compounds. nih.gov The ability to functionalize the ketone and open the cyclopropane ring in a controlled manner provides access to a wide range of molecular scaffolds that are central to drug discovery programs. rochester.edu

Heterocyclic rings are ubiquitous in pharmaceuticals, and 1,2,3-triazoles are a particularly important class due to their stability and ability to engage in hydrogen bonding. Various synthetic methods allow for the construction of these rings from ketone precursors.

For example, a copper-catalyzed three-component reaction of methyl ketones, organic azides, and dimethylformamide (DMF) can produce 4-acyl-1,2,3-triazoles. organic-chemistry.org Another approach involves the TEMPO-mediated ring-opening of cyclopropyl alcohols (which can be derived from cyclopropyl ketones) with organic azides to afford 4-keto-1,2,3-triazoles. organic-chemistry.org These methods demonstrate a clear synthetic pathway from a ketone functionality, such as that in this compound, to the pharmacologically relevant triazole ring system. frontiersin.orgmdpi.comnih.gov

Table 1: Selected Synthetic Routes to Triazoles from Ketone-Related Starting Materials

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Methyl Ketones, Organic Azides, DMF | Copper catalyst | 4-Acyl-1,2,3-triazoles | organic-chemistry.org |

| Cyclopropyl Alcohols, Organic Azides | TEMPO | 4-Keto-1,2,3-triazoles | organic-chemistry.org |

Influence of Cyclopropyl and tert-Butyl Groups on Molecular Properties in Materials Research

In materials science, the specific properties of individual molecular groups can have a profound impact on the bulk properties of a material. The cyclopropyl and tert-butyl groups in this compound each contribute uniquely to molecular behavior.